molecular formula C18H19BrN2O3S B2750078 2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 953938-54-0

2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2750078
CAS RN: 953938-54-0
M. Wt: 423.33
InChI Key: AWGKGCFANAYBNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide often involves the use of bromoacetyl bromide . This compound has been used in the synthesis of various derivatives, including bromoester terminated poly(3-hexylthiophene), which is used as a macroinitiator for atom transfer radical polymerization of acrylates .


Molecular Structure Analysis

The molecular structure of 2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is complex, with a bromine atom attached to a benzenesulfonamide group, which is further connected to a 1,2,3,4-tetrahydroquinolin-6-yl group via a propionyl linkage.

Scientific Research Applications

Drug Synthesis

This compound’s structure allows for its use in the synthesis of various drugs. Its benzenesulfonamide moiety is a common feature in many therapeutic agents due to its ability to interact with biological targets. The bromine atom can be utilized in further chemical reactions to create more complex molecules, potentially leading to the development of new medications for diseases that currently lack effective treatments .

Catalysis

In the field of catalysis, the compound can act as a catalyst or a catalyst precursor. Its molecular structure could provide the necessary steric and electronic properties to facilitate or accelerate chemical reactions, which is essential in the production of fine chemicals and pharmaceuticals.

Material Science

The unique chemical structure of this compound makes it a candidate for the development of new materials. It could be used to synthesize polymers with specific properties or to modify the surface characteristics of materials to enhance their performance in various applications.

Biological Studies

The tetrahydroquinolin moiety of the compound is structurally similar to many biologically active molecules. This similarity can be exploited in the design of probes or markers for biological studies, helping scientists to track biological processes or to identify new drug targets .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or a reagent in quantitative and qualitative analysis. Its well-defined structure allows for precise measurements and can help in the identification of other compounds in complex mixtures.

Agricultural Chemistry

The compound’s potential biological activity makes it a candidate for the development of new agrochemicals. It could be used to create pesticides or herbicides with novel modes of action, which could help in managing resistance in pests and weeds .

properties

IUPAC Name

2-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c1-2-18(22)21-11-5-6-13-12-14(9-10-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGKGCFANAYBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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